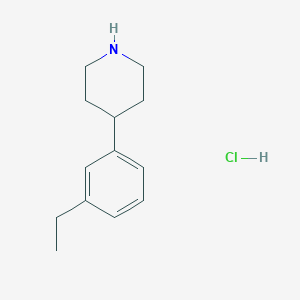

4-(3-Ethylphenyl)piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Ethylphenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 2256060-53-2 . It has a molecular weight of 225.76 .

Molecular Structure Analysis

The Inchi Code for this compound is1S/C13H19N.ClH/c1-2-11-4-3-5-13 (10-11)12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Bioactive Conformation and Molecular Determinants for Receptor Interaction

The series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, including closely related compounds to 4-(3-ethylphenyl)piperidine HCl, have been extensively investigated for their interaction with opioid receptors. Research aimed to elucidate the bioactive conformation of these molecules, revealing insights into the molecular determinants critical for mu-opioid receptor recognition and ligand binding. The modification of the N-substituent in these molecules led to significant findings regarding the structural features that affect ligand-receptor interactions, providing a foundation for the design of opioid receptor antagonists and agonists (Le Bourdonnec et al., 2006).

Enantiomeric Resolution and Chiral Method Development

In the field of chiral analysis, the enantiomeric resolution and simulation studies of compounds structurally similar to 4-(3-ethylphenyl)piperidine HCl have been performed. These studies have been crucial in understanding the chiral recognition mechanisms, where hydrogen bonding and π–π interactions play significant roles. The research provides a valuable method for the enantiomeric resolution of similar compounds, which is essential for the development of drugs with specific stereochemical requirements (Ali et al., 2016).

Anticancer Effects and Molecular Docking Studies

Recent advancements in medicinal chemistry have demonstrated the anticancer effects of molecules structurally related to 4-(3-ethylphenyl)piperidine HCl. These studies involve the synthesis of novel compounds and their evaluation against cancer cell lines, including hepatocellular carcinoma. The research underscores the potential of these compounds in cancer therapy, with molecular docking studies confirming their mechanisms of action. This work opens new avenues for the development of targeted cancer therapies, highlighting the versatility of piperidine derivatives in drug design (Eldeeb et al., 2022).

Synthesis and Characterization for Corrosion Inhibition

The synthesis and characterization of piperidine derivatives, including compounds akin to 4-(3-ethylphenyl)piperidine HCl, have shown promising applications in the field of corrosion inhibition. These studies focus on developing new chemical compounds capable of protecting metals from corrosion, significantly contributing to materials science and engineering. The effectiveness of these inhibitors has been demonstrated through various analytical techniques, offering new strategies for corrosion protection (Chen et al., 2021).

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, it can be expected that research into compounds like 4-(3-ethylphenyl)piperidine hydrochloride will continue to be a significant area of interest.

Eigenschaften

IUPAC Name |

4-(3-ethylphenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-11-4-3-5-13(10-11)12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNVRUFTFHHOAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2859489.png)

![3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2859491.png)

![4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2859493.png)

![N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859495.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2859497.png)

![(1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2859500.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2859501.png)

![1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2859504.png)

![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)